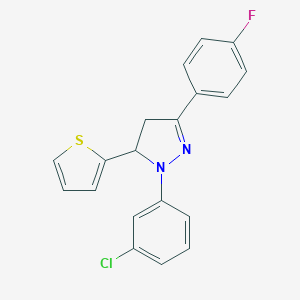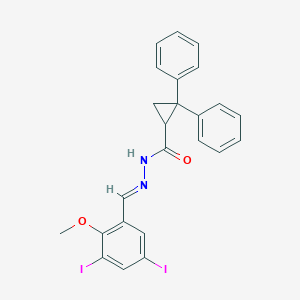
1-(3-chlorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(3-chlorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with new functional groups replacing the halogens.
科学研究应用
1-(3-chlorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-chlorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1-(3-chlorophenyl)-3-(4-fluorophenyl)-5-(2-thienyl)-1H-pyrazole: A structurally similar compound with a different substitution pattern on the pyrazole ring.
1-(3-chlorophenyl)-3-(4-fluorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-imidazole: Another heterocyclic compound with an imidazole ring instead of a pyrazole ring.
Uniqueness
1-(3-chlorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is unique due to its specific combination of functional groups and the resulting chemical properties
属性
分子式 |
C19H14ClFN2S |
|---|---|
分子量 |
356.8g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-5-(4-fluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C19H14ClFN2S/c20-14-3-1-4-16(11-14)23-18(19-5-2-10-24-19)12-17(22-23)13-6-8-15(21)9-7-13/h1-11,18H,12H2 |
InChI 键 |
VPWCKRYQNMPPNX-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl)C4=CC=CS4 |
规范 SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-methoxy-4-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate](/img/structure/B387169.png)

![3-(4-nitrophenyl)-1,1',1',2',4-pentaphenyl-4,5-dihydrospiro[1H-1,2,4-triazole-5,3'-isoindoline]](/img/structure/B387174.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B387176.png)
![N'-[4-(diethylamino)benzylidene]-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetohydrazide](/img/structure/B387177.png)
![(1Z)-1-[(2E)-(pyridin-4-ylmethylidene)hydrazinylidene]-1,2-dihydrophthalazine](/img/structure/B387179.png)

![2-(2,4-dichlorophenoxy)-N'-[3-nitro-4-(1-pyrrolidinyl)benzylidene]acetohydrazide](/img/structure/B387186.png)
![N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B387187.png)
![N'-[3-nitro-4-(1-pyrrolidinyl)benzylidene]isonicotinohydrazide](/img/structure/B387189.png)
![4-bromo-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide](/img/structure/B387191.png)
![2-{2-[Hydroxy(diphenyl)acetyl]carbohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B387193.png)
![N-(1-adamantyl)-3-{[(4-bromo-2-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B387195.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-({4-nitro-2-thienyl}methylene)acetohydrazide](/img/structure/B387196.png)
